3-BENZYL-4,7-DIMETHYL-5-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
Overview
Description
- Benzylation and methylation reactions are performed to introduce the benzyl and methyl groups at the desired positions.
- Reaction conditions: Benzyl chloride, methyl iodide, base (e.g., K2CO3), solvent (e.g., DMF), elevated temperatures.
Attachment of the Nitro Group:
- The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents.
- Reaction conditions: Nitric acid, sulfuric acid, low temperatures.
Methoxylation:
- The methoxy group is introduced via a nucleophilic substitution reaction using methanol or other methoxy sources.
- Reaction conditions: Methanol, base (e.g., NaOH), elevated temperatures.
Industrial Production Methods:
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-BENZYL-4,7-DIMETHYL-5-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:
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Formation of the Chromen-2-one Core:
- Starting with a suitable phenol derivative, the chromen-2-one core can be synthesized through a cyclization reaction.
- Reaction conditions: Acidic or basic catalysts, elevated temperatures.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups.
- Common reagents: KMnO4, CrO3, H2O2.
- Major products: Corresponding carboxylic acids or ketones.
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Reduction:
- The nitro group can be reduced to an amino group.
- Common reagents: H2/Pd-C, SnCl2/HCl.
- Major products: Corresponding amine derivatives.
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Substitution:
- The methoxy group can be substituted with other nucleophiles.
- Common reagents: Nucleophiles (e.g., amines, thiols), base (e.g., NaOH).
- Major products: Corresponding substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine:
- Explored as a lead compound for the development of new pharmaceuticals.
- Studied for its potential therapeutic effects in various diseases.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Applied in the synthesis of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 3-BENZYL-4,7-DIMETHYL-5-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromen-2-one core may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
- 4,7-Dimethyl-5-[(4-nitrophenyl)methoxy]-2H-chromen-2-one
- 3-Benzyl-4,7-dimethyl-2H-chromen-2-one
- 5-[(4-Nitrophenyl)methoxy]-2H-chromen-2-one
Comparison:
- The presence of the benzyl group in 3-BENZYL-4,7-DIMETHYL-5-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE enhances its lipophilicity and may influence its biological activity compared to similar compounds.
- The combination of the nitro and methoxy groups provides unique reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
3-benzyl-4,7-dimethyl-5-[(4-nitrophenyl)methoxy]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-16-12-22(30-15-19-8-10-20(11-9-19)26(28)29)24-17(2)21(25(27)31-23(24)13-16)14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGHFQYDZFZDLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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